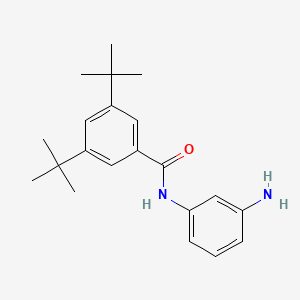

N-(3-aminophenyl)-3,5-di-tert-butylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N-(3-aminophenyl)-3,5-di-tert-butylbenzamide often involves acylation reactions. For example, the acylation of 3-aminophenol with 4-metoxybenzoylchloride in THF can produce related compounds, characterized by techniques like ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Another method involves reacting 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine, yielding compounds that are structurally and spectroscopically analyzed (Gholivand et al., 2009).

Molecular Structure Analysis

Molecular structure determination is crucial, often carried out through single-crystal X-ray diffraction and DFT calculations. Such studies reveal the influence of intermolecular interactions on molecular geometry, especially on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes directed metalation and reactions with alkyl iodides, demonstrating the synthetic usefulness of such structures in organic synthesis (Reitz & Massey, 1990). Furthermore, the annulation of 2-aminobenzamides with tert-butyl nitrite under mild conditions highlights the potential for creating a variety of derivatives (Yan et al., 2016).

Physical Properties Analysis

The analysis of physical properties includes examining the crystal structure, which can be influenced by factors such as the rotation of tert-butyl groups around C-N bonds. Such structural insights are essential for understanding the material's behavior and potential applications (Gholivand et al., 2009).

科学的研究の応用

Catalysis and Chemical Reactions

- Asymmetric Hydrogenation : Rhodium complexes with tert-butylmethylphosphino groups, related to the tert-butyl groups in N-(3-aminophenyl)-3,5-di-tert-butylbenzamide, showed excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

Pharmacological Potential

- Antidiabetic Effects : A study on (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) found it to be a potential therapeutic agent against type 2 diabetes and related metabolic disorders due to its dual activation of peroxisome proliferator-activated receptor (PPAR)-α/γ (Jung et al., 2017).

Chemical Synthesis and Characterization

- Polyimide Synthesis : Novel aromatic polyimides were synthesized using diamines similar to N-(3-aminophenyl)-3,5-di-tert-butylbenzamide, highlighting the potential of such compounds in polymer chemistry (Butt et al., 2005).

Biochemical Studies

- ADP-Ribose Polymerase Inhibition : 3-Aminobenzamide, a compound structurally related to N-(3-aminophenyl)-3,5-di-tert-butylbenzamide, has been used to study the role of poly(ADP-ribose) in DNA repair. This application underscores the biochemical importance of benzamide derivatives in cellular processes (Cleaver et al., 1985).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(3-aminophenyl)-3,5-ditert-butylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c1-20(2,3)15-10-14(11-16(12-15)21(4,5)6)19(24)23-18-9-7-8-17(22)13-18/h7-13H,22H2,1-6H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQNHNNEYTXDFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)N)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminophenyl)-3,5-DI-tert-butylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-hydroxy-1-(2-hydroxyethyl)-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5570158.png)

![(3R*,4R*)-1-[3-(benzylthio)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5570170.png)

![2-{3-[(4-chlorophenyl)thio]propyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5570184.png)

![2-(3-hydroxypropyl)-9-(3,3,3-trifluoro-2-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5570190.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5570194.png)

![2-(1-azepanyl)-N'-[(5-bromo-2-thienyl)methylene]acetohydrazide](/img/structure/B5570199.png)

![((3R*,4R*)-1-[(2,3-dimethyl-1H-indol-5-yl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5570206.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}piperidine](/img/structure/B5570217.png)

![4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570233.png)

![2-[(1S*,5R*)-6-(2-methoxyethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-phenylacetamide](/img/structure/B5570241.png)